
N,N'-Ethylenebis(3-coumarincarboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-1,2-Ethanediylbis(2-oxo-2H-chromene-3-carboxamide) is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has garnered interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,2-Ethanediylbis(2-oxo-2H-chromene-3-carboxamide) typically involves the reaction of 3-carboxycoumarin derivatives with ethylenediamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-1,2-Ethanediylbis(2-oxo-2H-chromene-3-carboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Biology: It has shown potential as an inhibitor of pancreatic lipase, which is relevant for obesity treatment.
Industry: Coumarin derivatives, including this compound, are used in the production of dyes, fragrances, and optical brighteners.
Mechanism of Action
The mechanism of action of N,N’-1,2-Ethanediylbis(2-oxo-2H-chromene-3-carboxamide) involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of dietary fats . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
Coumarin-3-carboxamide derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Fluorobenzamide derivatives: These compounds have shown potential anticancer properties and are structurally related to N,N’-1,2-Ethanediylbis(2-oxo-2H-chromene-3-carboxamide).
Uniqueness
N,N’-1,2-Ethanediylbis(2-oxo-2H-chromene-3-carboxamide) is unique due to its specific structure, which allows it to interact with multiple molecular targets. Its dual functionality as both an enzyme inhibitor and a potential anticancer agent sets it apart from other coumarin derivatives.
Properties
Molecular Formula |
C22H16N2O6 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-oxo-N-[2-[(2-oxochromene-3-carbonyl)amino]ethyl]chromene-3-carboxamide |
InChI |
InChI=1S/C22H16N2O6/c25-19(15-11-13-5-1-3-7-17(13)29-21(15)27)23-9-10-24-20(26)16-12-14-6-2-4-8-18(14)30-22(16)28/h1-8,11-12H,9-10H2,(H,23,25)(H,24,26) |
InChI Key |
UEHSTGDQZXUEEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.